

# Physical and chemical properties of Peucedanol 3'-O-glucoside

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Compound of Interest

Compound Name: Peucedanol 3'-O-glucoside

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# Peucedanol 3'-O-glucoside: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

### Introduction

Peucedanol 3'-O-glucoside is a naturally occurring coumarin glucoside found in plants belonging to the Apiaceae family, particularly within the Peucedanum and Glehnia genera.[1] As a member of the coumarin class of compounds, it is of significant interest to the scientific community for its potential bioactive properties, which are attributed to its unique molecular structure. This technical guide provides a detailed overview of the known physical and chemical properties of Peucedanol 3'-O-glucoside, alongside representative experimental protocols and potential biological activities. While specific experimental data for this compound is limited in publicly available literature, this guide consolidates the existing information and supplements it with data from closely related compounds to provide a valuable resource for researchers.

## **Physical and Chemical Properties**

The fundamental physical and chemical properties of **Peucedanol 3'-O-glucoside** are summarized in the table below. It is important to note that while some data are specific to the compound, other values are computed or representative of similar coumarin glucosides due to the scarcity of dedicated experimental studies.



Property	Value	Source(s)
IUPAC Name	7-hydroxy-6-[(2R)-2-hydroxy-3-methyl-3- [(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6- (hydroxymethyl)oxan-2-yl]oxybutyl]chromen-2-one	[2]
Synonyms	Peucedanol 3'-O-beta-D- glucopyranoside	
CAS Number	65891-61-4	[1]
Molecular Formula	C20H26O10	[1][2]
Molecular Weight	426.41 g/mol	[1][2]
Appearance	White to off-white powder (Typical for coumarin glucosides)	Representative
Melting Point	Not available. Similar coumarin glucosides melt in the range of 200-230°C.	Representative
Solubility	Soluble in methanol, ethanol, and water. Sparingly soluble in less polar organic solvents.	Representative
XLogP3 (Computed)	-0.5	[2]
Topological Polar Surface Area (Computed)	166 Ų	[2]

## **Spectroscopic Data**

Detailed spectroscopic data is crucial for the identification and characterization of natural products. Below are the known and representative spectral data for **Peucedanol 3'-O-glucoside**.



## **Nuclear Magnetic Resonance (NMR) Spectroscopy**

While a complete, assigned spectrum for **Peucedanol 3'-O-glucoside** is not readily available, 13C NMR data has been reported.[2] The following table provides the reported 13C NMR chemical shifts and representative 1H NMR data for the peucedanol and glucoside moieties based on similar compounds.



Coumarin Moiety  2	Position	Representative ¹H NMR (δ, ppm)	Reported ¹³C NMR (δ, ppm)
3       6.25 (d, J=9.5 Hz)       113.2         4       7.62 (d, J=9.5 Hz)       143.8         4a       -       112.9         5       7.35 (s)       128.9         6       -       116.5         7       -       160.8         8       6.85 (s)       107.5         8a       -       156.2         Side Chain         1'       3.05 (dd, J=14.0, 8.0 Hz), 2.85 (dd, J=14.0, 4.5 Hz)       29.8         2'       3.80 (m)       78.5         3'       -       76.2         4'       1.25 (s)       25.4         5'       1.22 (s)       24.1	Coumarin Moiety		
4       7.62 (d, J=9.5 Hz)       143.8         4a       -       112.9         5       7.35 (s)       128.9         6       -       116.5         7       -       160.8         8       6.85 (s)       107.5         8a       -       156.2         Side Chain         1'       3.05 (dd, J=14.0, 8.0 Hz), 2.85 (dd, J=14.0, 4.5 Hz)       29.8         2'       3.80 (m)       78.5         3'       -       76.2         4'       1.25 (s)       25.4         5'       1.22 (s)       24.1         Glucoside Moiety	2	-	161.5
4a       -       112.9         5       7.35 (s)       128.9         6       -       116.5         7       -       160.8         8       6.85 (s)       107.5         8a       -       156.2         Side Chain         1'       3.05 (dd, J=14.0, 8.0 Hz), 2.85 (dd, J=14.0, 4.5 Hz)       29.8         2'       3.80 (m)       78.5         3'       -       76.2         4'       1.25 (s)       25.4         5'       1.22 (s)       24.1         Glucoside Moiety	3	6.25 (d, J=9.5 Hz)	113.2
5       7.35 (s)       128.9         6       -       116.5         7       -       160.8         8       6.85 (s)       107.5         8a       -       156.2         Side Chain         1'       3.05 (dd, J=14.0, 8.0 Hz), 2.85 (dd, J=14.0, 4.5 Hz)       29.8         2'       3.80 (m)       78.5         3'       -       76.2         4'       1.25 (s)       25.4         5'       1.22 (s)       24.1         Glucoside Moiety	4	7.62 (d, J=9.5 Hz)	143.8
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8       6.85 (s)       107.5         8a       -       156.2         Side Chain         1'       3.05 (dd, J=14.0, 8.0 Hz), 2.85 (dd, J=14.0, 4.5 Hz)       29.8         2'       3.80 (m)       78.5         3'       -       76.2         4'       1.25 (s)       25.4         5'       1.22 (s)       24.1         Glucoside Moiety	6	-	116.5
8a     -     156.2       Side Chain       1'     3.05 (dd, J=14.0, 8.0 Hz), 2.85 (dd, J=14.0, 4.5 Hz)     29.8       2'     3.80 (m)     78.5       3'     -     76.2       4'     1.25 (s)     25.4       5'     1.22 (s)     24.1       Glucoside Moiety	7	-	160.8
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3' - 76.2 4' 1.25 (s) 25.4 5' 1.22 (s) 24.1 Glucoside Moiety	1'		29.8
4'       1.25 (s)       25.4         5'       1.22 (s)       24.1         Glucoside Moiety	2'	3.80 (m)	78.5
5' 1.22 (s) 24.1  Glucoside Moiety	3'	-	76.2
Glucoside Moiety	4'	1.25 (s)	25.4
	5'	1.22 (s)	24.1
1" 4.35 (d, J=7.8 Hz) 103.5	Glucoside Moiety		
	1"	4.35 (d, J=7.8 Hz)	103.5
2" 3.20-3.40 (m) 74.8	2"	3.20-3.40 (m)	74.8
3" 3.20-3.40 (m) 77.9	3"	3.20-3.40 (m)	77.9
4" 3.20-3.40 (m) 71.5	4"	3.20-3.40 (m)	71.5
5" 3.20-3.40 (m) 78.3	5"	3.20-3.40 (m)	78.3



6" 3.85 (dd, J=12.0, 2.0 Hz), 3.68 (dd, J=12.0, 5.5 Hz) 62.7
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Note: <sup>1</sup>H NMR data is representative and based on the analysis of similar coumarin glucosides.

## **UV-Visible (UV-Vis) Spectroscopy**

Coumarin derivatives typically exhibit strong absorption in the UV region. The UV spectrum of a coumarin glucoside in methanol would be expected to show absorption maxima (λmax) around 220-260 nm and 310-330 nm, characteristic of the benzopyrone chromophore.[3][4]

## Infrared (IR) Spectroscopy

The IR spectrum of **Peucedanol 3'-O-glucoside** would be expected to show characteristic absorption bands for the following functional groups:

- -OH (hydroxyl groups): Broad band around 3400 cm<sup>-1</sup>
- C-H (aromatic and aliphatic): Stretching vibrations around 2900-3100 cm<sup>-1</sup>
- C=O (lactone carbonyl): Strong absorption around 1700-1730 cm<sup>-1</sup>[3]
- C=C (aromatic): Bands in the region of 1600-1450 cm<sup>-1</sup>[3]
- C-O (ether and alcohol): Stretching vibrations in the 1250-1000 cm<sup>-1</sup> region.[3]

### Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) would be a suitable technique for the analysis of **Peucedanol 3'-O-glucoside**. In positive ion mode, the protonated molecule [M+H]<sup>+</sup> would be expected at m/z 427.16. In negative ion mode, the deprotonated molecule [M-H]<sup>-</sup> would be observed at m/z 425.14. Fragmentation in MS/MS would likely involve the cleavage of the glycosidic bond, resulting in a fragment ion corresponding to the aglycone (peucedanol) at m/z 264.

## **Experimental Protocols**

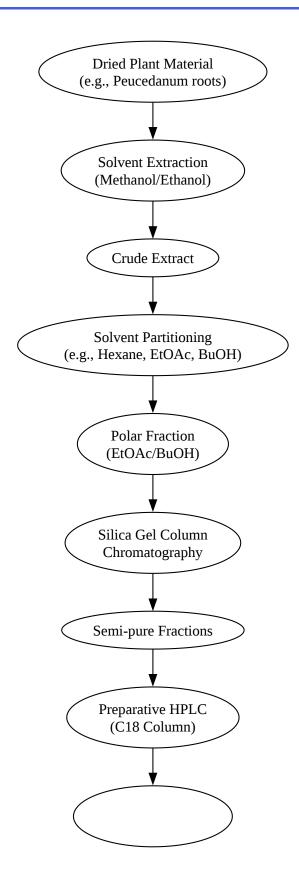


The following sections detail representative experimental protocols for the isolation, purification, and characterization of **Peucedanol 3'-O-glucoside** from a plant source, such as the roots of a Peucedanum species.

#### **Isolation and Purification**

- Extraction: The dried and powdered plant material (e.g., roots) is extracted exhaustively with a solvent such as methanol or ethanol at room temperature. The resulting extract is then concentrated under reduced pressure to yield a crude extract.
- Solvent Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity. Coumarin glucosides are typically enriched in the more polar fractions (ethyl acetate and n-butanol).
- Column Chromatography: The enriched fraction is subjected to column chromatography on silica gel. A gradient elution system, for example, a mixture of chloroform and methanol with increasing methanol concentration, is used to separate the different components. Fractions are collected and monitored by thin-layer chromatography (TLC).
- Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the
  target compound are further purified by preparative HPLC on a C18 column. A mobile phase
  consisting of a gradient of water and methanol or acetonitrile is typically employed. The
  purity of the isolated compound is then assessed by analytical HPLC.





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#### **Structure Elucidation**

The structure of the purified compound is elucidated using a combination of spectroscopic techniques:

- NMR Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are performed to determine the connectivity of protons and carbons and to assign all signals to the corresponding atoms in the molecule.
- Mass Spectrometry: High-resolution mass spectrometry (HRMS) is used to determine the
  exact mass and molecular formula of the compound. MS/MS fragmentation patterns help to
  confirm the structure, particularly the nature of the sugar moiety and its linkage to the
  aglycone.
- UV-Vis and IR Spectroscopy: These techniques provide information about the chromophore and the functional groups present in the molecule, respectively, as described in the spectroscopic data section.

# Potential Biological Activities and Signaling Pathways

While no specific biological activities have been definitively reported for **Peucedanol 3'-O-glucoside**, its classification as a coumarin suggests potential antioxidant and anti-inflammatory properties.[1] Many coumarin derivatives have been shown to exert their effects through the modulation of key signaling pathways.

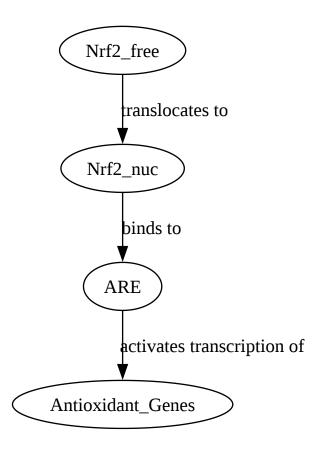
## Nrf2 Signaling Pathway

A prominent pathway modulated by various coumarins is the Keap1-Nrf2-ARE (Kelch-like ECH-associated protein 1-Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) signaling pathway.[5][6][7][8] This pathway is a crucial cellular defense mechanism against oxidative stress.

Under normal conditions, Nrf2 is bound to Keap1 in the cytoplasm, leading to its degradation. In the presence of oxidative stress or electrophilic compounds (such as certain coumarins), Keap1 undergoes a conformational change, releasing Nrf2. Nrf2 then translocates to the nucleus, where it binds to the ARE in the promoter regions of various antioxidant and



cytoprotective genes, upregulating their expression. These genes encode for enzymes such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutathione S-transferases (GSTs). By activating this pathway, coumarins can enhance the cellular antioxidant capacity and protect against oxidative damage.



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### Conclusion

**Peucedanol 3'-O-glucoside** is a coumarin glucoside with a well-defined chemical structure but limited experimentally determined physicochemical and biological data. This technical guide provides a foundational understanding of this compound by combining known information with representative data from similar molecules. The outlined experimental protocols offer a practical framework for its isolation and characterization. Further research is warranted to fully elucidate the specific physical, chemical, and pharmacological properties of **Peucedanol 3'-O-glucoside**, particularly its potential to modulate signaling pathways such as Nrf2 and its efficacy as a potential therapeutic agent.



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